molecular formula C21H23ClN2O3S B11062842 Methyl 3-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-4-(piperidin-1-yl)benzoate

Methyl 3-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-4-(piperidin-1-yl)benzoate

Cat. No.: B11062842
M. Wt: 418.9 g/mol
InChI Key: VLTDLZXAJADLNK-UHFFFAOYSA-N
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Description

METHYL 3-{[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}-4-PIPERIDINOBENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}-4-PIPERIDINOBENZOATE typically involves multiple steps:

    Formation of the Benzoyl Intermediate: The initial step involves the chlorination of a methylsulfanyl-substituted benzoyl compound.

    Amidation Reaction: The chlorinated benzoyl intermediate is then reacted with a piperidine derivative to form the amide linkage.

    Esterification: The final step involves the esterification of the resulting compound to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}-4-PIPERIDINOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The chlorinated aromatic ring can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of dechlorinated aromatic compounds.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

METHYL 3-{[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}-4-PIPERIDINOBENZOATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of METHYL 3-{[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}-4-PIPERIDINOBENZOATE involves its interaction with specific molecular targets. The compound’s aromatic and heterocyclic structures allow it to bind to proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-{[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}-4-PIPERIDINOBENZOATE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H23ClN2O3S

Molecular Weight

418.9 g/mol

IUPAC Name

methyl 3-[(2-chloro-5-methylsulfanylbenzoyl)amino]-4-piperidin-1-ylbenzoate

InChI

InChI=1S/C21H23ClN2O3S/c1-27-21(26)14-6-9-19(24-10-4-3-5-11-24)18(12-14)23-20(25)16-13-15(28-2)7-8-17(16)22/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,23,25)

InChI Key

VLTDLZXAJADLNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)C3=C(C=CC(=C3)SC)Cl

Origin of Product

United States

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